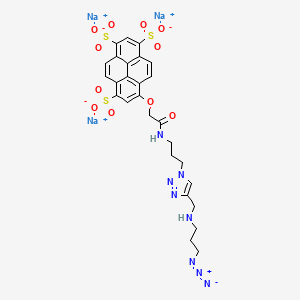
Pyrene Azide Plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene Azide Plus: is a fluorescent agent with a terminal azide group. It is designed with a copper-chelating system within its structure, enabling the formation of strong, active copper complexes that act as both reactant and catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound has a maximum absorption at 403 nm and emission at 453 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene Azide Plus involves the introduction of an azide group to the pyrene structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and cycloaddition reactions. The copper-chelating system is incorporated to enhance the reactivity and stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniquesThe final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Pyrene Azide Plus undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups on the pyrene ring.
Cycloaddition Reactions: The compound is particularly reactive in CuAAC reactions, forming triazole rings through the cycloaddition of azides and alkynes.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
CuAAC Reactions: Copper(I) catalysts, often in the presence of ligands to stabilize the copper complex.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Major Products:
Triazoles: Formed through CuAAC reactions.
Scientific Research Applications
Pyrene Azide Plus has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Pyrene Azide Plus involves its ability to form strong copper complexes, which facilitate CuAAC reactions. The copper-chelating system within the compound enhances its reactivity and stability, allowing it to act as both a reactant and a catalyst . The azide group can also undergo reduction to form amines, which can further participate in various biochemical processes .
Comparison with Similar Compounds
Pyrene Derivatives: Compounds such as 1,3,6,8-tetrasubstituted pyrenes and 1,6-disubstituted pyrenes.
Azide-Containing Compounds: Other azide-functionalized fluorescent probes and labeling agents.
Uniqueness: Pyrene Azide Plus is unique due to its copper-chelating system, which enhances its reactivity in CuAAC reactions. This feature distinguishes it from other pyrene derivatives and azide-containing compounds, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C27H25N8Na3O11S3 |
|---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
trisodium;8-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C27H28N8O11S3.3Na/c28-33-31-9-1-7-29-13-16-14-35(34-32-16)10-2-8-30-25(36)15-46-21-11-22(47(37,38)39)18-5-6-20-24(49(43,44)45)12-23(48(40,41)42)19-4-3-17(21)26(18)27(19)20;;;/h3-6,11-12,14,29H,1-2,7-10,13,15H2,(H,30,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
InChI Key |
ZBJHUXAAAHDWLC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)OCC(=O)NCCCN5C=C(N=N5)CNCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















